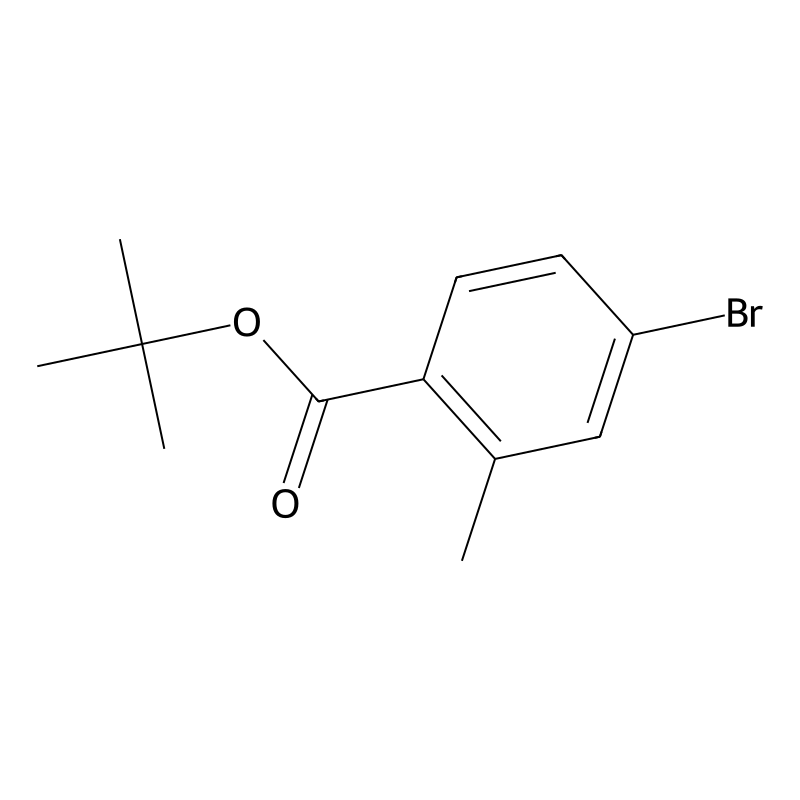

Tert-butyl 4-bromo-2-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 4-bromo-2-methylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 271.15 g/mol. This compound is classified as an ester derived from benzoic acid, specifically featuring a tert-butyl group and a bromine atom at the para position relative to the carboxylate group. It appears as a yellow solid and is recognized for its potential applications in various chemical syntheses and biological studies .

- Organic synthesis: The presence of a reactive bromine group (Br) makes Tert-butyl 4-bromo-2-methylbenzoate a potential intermediate in the synthesis of more complex organic molecules. Organic synthesis is a fundamental field of chemistry concerned with creating new carbon-based molecules with specific properties. Organic synthesis Wikipedia:

- Material science: The aromatic ring structure and bulky tert-butyl group could impart interesting properties for applications in material science. Researchers might explore this compound in the development of new materials such as liquid crystals or polymers. Liquid crystal Wikipedia: Polymer Wikipedia:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Esterification: It can undergo hydrolysis in the presence of water or alcohols, yielding the corresponding carboxylic acid or another ester.

- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to synthesize more complex organic molecules .

Tert-butyl 4-bromo-2-methylbenzoate exhibits notable biological activities. It has been identified as a CYP1A2 inhibitor, which suggests potential applications in pharmacology related to drug metabolism and interactions. Its structure allows it to interact with biological systems, potentially affecting enzyme activity and metabolic pathways . Additionally, it has been noted for causing skin and eye irritation, indicating that safety precautions are necessary when handling this compound .

The synthesis of tert-butyl 4-bromo-2-methylbenzoate typically involves the following steps:

- Preparation of Bromobenzoic Acid: This is achieved by brominating 2-methylbenzoic acid at the para position using bromine or a brominating agent.

- Esterification Reaction: The resultant para-bromobenzoic acid is then reacted with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to form tert-butyl 4-bromo-2-methylbenzoate. The reaction generally proceeds under reflux conditions to ensure complete conversion .

Tert-butyl 4-bromo-2-methylbenzoate finds utility in several fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Used in studies investigating enzyme inhibition and metabolic pathways due to its biological activity.

- Material Science: Potential applications in developing new materials or polymers that require specific chemical properties associated with its structure .

Studies on tert-butyl 4-bromo-2-methylbenzoate have highlighted its interactions with various biological systems:

- Enzyme Inhibition: Its role as a CYP1A2 inhibitor indicates that it may affect the metabolism of other drugs processed by this enzyme, potentially leading to drug-drug interactions.

- Absorption Characteristics: The compound has been noted for high gastrointestinal absorption and permeability across biological membranes, suggesting its potential for oral bioavailability in therapeutic applications .

Tert-butyl 4-bromo-2-methylbenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| Tert-butyl 3-bromo-5-formylbenzoate | 1018948-99-6 | 0.93 | Contains a formyl group instead of methyl. |

| Tert-butyl 3,5-dibromobenzoate | 422569-46-8 | 0.91 | Has two bromine substituents at different positions. |

| Ethyl 4-bromo-2-methylbenzoate | 220389-34-4 | 0.89 | Ethyl group replaces tert-butyl group. |

| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | 0.90 | Contains a bromomethyl group instead of bromo and tert-butyl. |

The unique feature of tert-butyl 4-bromo-2-methylbenzoate lies in its specific substitution pattern and functional groups, which influence its reactivity and biological activity compared to these similar compounds .

The development of tert-butyl 4-bromo-2-methylbenzoate represents a convergence of several key advances in organic chemistry that occurred throughout the twentieth century. The compound's structural features reflect the historical evolution of ester chemistry, particularly the development of tert-butyl protection strategies and aromatic halogenation methodologies. The tert-butyl ester functionality emerged as a crucial protecting group in organic synthesis due to its stability under basic conditions and selective cleavage under acidic conditions, making it invaluable for multi-step synthetic sequences.

The brominated aromatic framework of this compound builds upon the rich history of electrophilic aromatic substitution reactions, which were systematically developed throughout the early to mid-twentieth century. The specific substitution pattern observed in tert-butyl 4-bromo-2-methylbenzoate, featuring bromine at the para position relative to the carboxyl group and methyl substitution at the ortho position, reflects the directing effects that govern aromatic substitution reactions. These directing effects were first systematized in the early 1900s and have since become fundamental principles in aromatic chemistry.

The synthesis of substituted benzoic acid derivatives gained particular importance during the expansion of pharmaceutical research in the latter half of the twentieth century. As medicinal chemists sought to develop new therapeutic agents, the need for diverse aromatic building blocks became increasingly apparent. Compounds like tert-butyl 4-bromo-2-methylbenzoate emerged as valuable intermediates that could serve as scaffolds for further functionalization, enabling the construction of more complex molecular architectures required for drug development.

The registration of this compound with Chemical Abstracts Service number 445003-37-2 and molecular descriptor number MFCD08703427 reflects its recognition as a distinct chemical entity within the broader landscape of organic compounds. The systematic cataloging and characterization of such specialized building blocks has enabled the modern approach to combinatorial chemistry and high-throughput synthesis that characterizes contemporary pharmaceutical and materials research.

Chemical Classification and Nomenclature

Tert-butyl 4-bromo-2-methylbenzoate belongs to the chemical class of aromatic esters, specifically representing a tri-substituted benzoate derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name "benzoate" indicating the presence of a benzene ring bearing a carboxylate functional group. The modifying terms specify the positions and nature of the three substituents: the tert-butyl group attached to the carboxyl carbon through an ester linkage, the bromine atom at the 4-position of the aromatic ring, and the methyl group at the 2-position.

The molecular structure can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C, which encodes the connectivity and stereochemistry of all atoms. The International Chemical Identifier string InChI=1S/C12H15BrO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 provides a unique identifier that facilitates database searches and computational analysis.

The compound exhibits several synonymous names that reflect different naming conventions and historical usage patterns. Alternative designations include "Benzoic Acid, 4-Bromo-2-Methyl-, 1,1-Dimethylethyl Ester" and "4-Bromo-2-Methyl-Benzoic Acid Tert-Butyl Ester". These variations demonstrate the multiple approaches to systematic nomenclature while maintaining consistency in the core structural description.

From a stereochemical perspective, tert-butyl 4-bromo-2-methylbenzoate contains no chiral centers, making it an achiral molecule with well-defined two-dimensional structure. The aromatic ring adopts a planar geometry, while the tert-butyl group assumes a tetrahedral arrangement around the quaternary carbon center. The ester linkage introduces a degree of conformational flexibility, allowing rotation around the carbon-oxygen bond that connects the aromatic ring to the tert-butyl group.

Significance in Synthetic Organic Chemistry

Tert-butyl 4-bromo-2-methylbenzoate occupies a strategically important position in synthetic organic chemistry due to its combination of reactive functional groups and protective elements. The compound serves as a versatile building block that enables multiple synthetic transformations while maintaining structural integrity through the use of the tert-butyl protecting group. This dual functionality makes it particularly valuable in multi-step synthetic sequences where selective reactivity is essential.

The bromine substituent at the 4-position provides a reactive site for various substitution and coupling reactions. The compound can participate in nucleophilic aromatic substitution reactions, where the electron-withdrawing effect of the ester group activates the aromatic ring toward nucleophilic attack. Additionally, the bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, Heck reactions, and other palladium-catalyzed transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds.

The strategic placement of the methyl group at the 2-position introduces both steric and electronic effects that influence the compound's reactivity profile. This substitution pattern creates a specific electronic environment around the reactive sites, directing the regioselectivity of subsequent transformations. The methyl group's electron-donating properties partially offset the electron-withdrawing effects of the ester and bromine substituents, creating a balanced reactivity that can be exploited for selective synthetic applications.

Research applications demonstrate the compound's utility in pharmaceutical intermediate synthesis. The combination of the protected carboxylic acid functionality and the reactive halogen provides chemists with the flexibility to construct complex molecular frameworks while maintaining the option to modify the carboxyl group at later stages of synthesis. This approach is particularly valuable in medicinal chemistry, where the carboxylic acid group often plays crucial roles in biological activity and pharmacokinetic properties.

The compound's structural features also make it suitable for materials science applications. The aromatic core can serve as a building block for polymer synthesis, while the ester functionality enables incorporation into larger macromolecular structures. The bromine substituent provides opportunities for post-polymerization modification, allowing for the introduction of additional functional groups or the creation of branched architectures.

Current Research Landscape

Contemporary research involving tert-butyl 4-bromo-2-methylbenzoate reflects the compound's growing importance in multiple areas of chemical synthesis and materials development. Recent investigations have focused on optimizing synthetic methodologies for the compound's preparation and exploring new applications in pharmaceutical and materials research. The development of more efficient synthetic routes has become a priority, with researchers investigating both traditional organic synthesis approaches and newer methodologies such as flow chemistry and mechanochemical synthesis.

Flow synthesis methodologies have emerged as particularly promising approaches for the preparation of aromatic esters like tert-butyl 4-bromo-2-methylbenzoate. These continuous-flow processes offer advantages in terms of reaction control, scalability, and safety compared to traditional batch methods. The precise control over reaction conditions available in flow systems enables optimization of yields and selectivity while minimizing the formation of unwanted byproducts.

Recent developments in electromagnetic milling have introduced novel approaches to ester synthesis that could impact the preparation of compounds like tert-butyl 4-bromo-2-methylbenzoate. These solvent-free, mechanochemical methods offer environmental advantages and can enable transformations under milder conditions than traditional thermal processes. The application of such green chemistry principles aligns with current trends toward more sustainable synthetic methodologies.

Current medicinal chemistry research has identified tert-butyl 4-bromo-2-methylbenzoate as a valuable intermediate in the synthesis of bioactive compounds. The compound's structural features make it particularly suitable for the development of pharmaceutical agents targeting various therapeutic areas. The ability to selectively modify either the aromatic ring or the ester functionality provides medicinal chemists with multiple avenues for structure-activity relationship studies and lead optimization.

Materials science applications continue to expand, with researchers exploring the use of tert-butyl 4-bromo-2-methylbenzoate in the synthesis of functional polymers and advanced materials. The compound's combination of aromatic character and reactive substituents makes it an attractive monomer or cross-linking agent for specialty polymer applications. Recent studies have investigated its incorporation into polymer networks designed for specific mechanical or optical properties.

The commercial availability of tert-butyl 4-bromo-2-methylbenzoate from multiple suppliers indicates its established position in the research chemical market. Current pricing structures reflect the compound's specialized nature and synthetic complexity, with costs varying based on purity requirements and quantity. The availability of the compound in research quantities from global suppliers facilitates its use in academic and industrial research programs worldwide.

Molecular Structure and Constitutional Analysis

Tert-butyl 4-bromo-2-methylbenzoate is an aromatic ester compound with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol [1] [2]. The compound features a benzoate ester functional group with a tert-butyl substituent at the carboxyl position, a bromine atom at the para position (position 4), and a methyl group at the ortho position (position 2) relative to the carboxyl group [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 4-bromo-2-methylbenzoate, with the Chemical Abstracts Service registry number 445003-37-2 [1] [2] [4].

The molecular structure can be represented by the Standard International Chemical Identifier: InChI=1S/C12H15BrO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 [1]. The Simplified Molecular Input Line Entry System notation is CC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C [1] [4] [3], which clearly demonstrates the connectivity of atoms within the molecule.

Bond Angles and Conformational Features

The molecular geometry of tert-butyl 4-bromo-2-methylbenzoate exhibits characteristic features of substituted aromatic esters [5]. The benzene ring maintains its planar aromatic structure with internal bond angles of approximately 120 degrees, consistent with sp² hybridization [6] [7]. The carboxyl group is coplanar with the aromatic ring due to conjugation between the carbonyl π-system and the aromatic π-electrons [5] [8].

The tert-butyl ester group adopts a tetrahedral geometry around the quaternary carbon center, with C-C-C bond angles of approximately 109.5 degrees [9] [10]. The bulky tert-butyl substituent introduces significant steric hindrance, which influences the overall molecular conformation and affects intermolecular interactions . The bromine atom at position 4 and the methyl group at position 2 create additional steric constraints that may influence the preferred conformational states of the molecule [13] [7].

Electronic Distribution and Substituent Effects

The electronic distribution within tert-butyl 4-bromo-2-methylbenzoate is significantly influenced by the substituent effects of the bromine, methyl, and ester functional groups [14] [13]. The bromine atom acts as a moderate electron-withdrawing substituent through inductive effects while simultaneously exhibiting weak electron-donating properties through resonance due to its lone pair electrons [14] [7]. This dual nature creates a complex electronic environment that affects the overall reactivity and spectroscopic properties of the compound [13].

The methyl group at position 2 functions as an electron-donating substituent through hyperconjugation and inductive effects, partially counteracting the electron-withdrawing influence of the bromine atom [14] [13]. The ester functional group serves as a strong electron-withdrawing group through both inductive and resonance mechanisms, significantly affecting the electron density distribution throughout the aromatic system [5] [14].

Computational studies on similar benzoate derivatives have demonstrated that substituent effects can be quantitatively analyzed using dual and triple parameter approaches, revealing excellent correlations between electronic parameters and chemical shifts [14] [13]. These electronic effects manifest in observable changes in nuclear magnetic resonance chemical shifts, infrared absorption frequencies, and other spectroscopic parameters [13] [7].

Crystallographic Studies

While specific crystallographic data for tert-butyl 4-bromo-2-methylbenzoate were not extensively available in the literature, related tert-butyl benzoate derivatives have been subjected to single crystal X-ray diffraction studies [15]. These studies typically reveal monoclinic or triclinic crystal systems with specific space groups determined by the packing arrangements of the molecules [15] [16].

Crystallographic analyses of similar compounds demonstrate that the aromatic rings generally maintain planarity, with the ester functional groups adopting conformations that minimize steric repulsion [16] [15]. The packing arrangements in the solid state are often stabilized by weak intermolecular interactions such as C-H···π interactions and van der Waals forces [16] [17]. The presence of the bromine atom can introduce additional halogen bonding interactions that influence the crystal packing geometry [15].

Physical Properties

Melting Point and Thermal Stability

Tert-butyl 4-bromo-2-methylbenzoate exhibits a melting point range of 191-193°C [1], indicating good thermal stability under standard conditions. This relatively high melting point is consistent with the presence of the aromatic system and the substantial molecular weight of the compound [18] [19]. The thermal stability of the compound is enhanced by the aromatic character of the benzene ring, which provides additional resonance stabilization [18] [8].

The boiling point is predicted to be 309.7 ± 22.0°C at 760 mmHg [20] [18], reflecting the significant intermolecular forces present in the liquid state. The thermal decomposition temperature is expected to be above the melting point, indicating reasonable thermal stability for synthetic and analytical applications [18] [19]. The presence of the tert-butyl ester group may contribute to thermal stability through steric protection of the ester linkage [19] [21].

Solubility Parameters in Various Solvents

The solubility characteristics of tert-butyl 4-bromo-2-methylbenzoate are influenced by its molecular structure and polarity [19] [21] [22]. The compound demonstrates good solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide, with approximate solubility values of 30 mg/ml in these solvents [19] [21]. The presence of the aromatic ring and the ester functional group contributes to its compatibility with moderately polar organic solvents [22] [23].

The compound exhibits limited solubility in aqueous systems due to its predominantly hydrophobic character [19] [21] [22]. When dissolution in aqueous buffers is required, a co-solvent approach using ethanol followed by dilution with aqueous buffer can achieve solubility levels of approximately 0.25 mg/ml in a 1:3 solution of ethanol:phosphate buffered saline [19] [21]. The solubility parameters are consistent with the molecular structure, which contains both polar ester functionality and nonpolar aromatic and alkyl components [22] [24].

LogP and Partition Coefficients

The logarithm of the partition coefficient (LogP) for tert-butyl 4-bromo-2-methylbenzoate reflects its lipophilic character and potential for membrane permeation [25] [5]. While specific experimental LogP values for this compound were not directly available, related methoxy-substituted analogs exhibit LogP values of approximately 3.41 [26], suggesting that the bromo-methyl derivative would have comparable lipophilicity [25] [5].

The partition coefficient represents the equilibrium distribution of the compound between octanol and water phases, providing insights into its bioavailability and pharmacokinetic properties [25] [27]. The presence of the tert-butyl ester group significantly increases the lipophilic character compared to the corresponding carboxylic acid [25] . The bromine substituent contributes additional lipophilic character while the methyl group provides modest hydrophobic contribution [5] [14].

Computational predictions based on structure-property relationships suggest that compounds with similar substitution patterns exhibit favorable partition coefficients for potential biological applications [5] [28]. The LogP value influences the compound's behavior in biological systems and its potential for crossing lipid membranes [27] [24].

Polar Surface Area and Molecular Interactions

The polar surface area of tert-butyl 4-bromo-2-methylbenzoate is primarily contributed by the oxygen atoms of the ester functional group [27] [29] [23]. Based on structural analysis of similar benzoate esters, the topological polar surface area is estimated to be approximately 26-30 Ų [30] [27] [29]. This relatively low polar surface area is consistent with the compound's lipophilic character and limited aqueous solubility [27] [24].

The molecular interactions governing the physical properties include van der Waals forces, dipole-dipole interactions, and weak hydrogen bonding capabilities [22] [17]. The ester functional group can participate in hydrogen bonding as an acceptor but lacks hydrogen bond donor capability [22] [23]. The aromatic ring system contributes to π-π stacking interactions in the solid state [16] [17].

The polar surface area value falls within the range typically associated with compounds that can cross biological membranes efficiently [27] [24]. The combination of moderate polarity and substantial lipophilic character suggests favorable physicochemical properties for various synthetic and analytical applications [27] [29].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of tert-butyl 4-bromo-2-methylbenzoate exhibits characteristic signals that reflect its molecular structure [9] [31] [32]. The aromatic protons appear in the typical aromatic region between 7.0-8.0 parts per million, with the specific chemical shifts influenced by the electronic effects of the substituents [31] [32] [13]. The proton at position 3 (meta to the carboxyl group and ortho to the bromine) experiences significant deshielding due to the electron-withdrawing effects of both the ester and bromine substituents [13] [7].

The tert-butyl ester group produces a characteristic singlet at approximately 1.5 parts per million, representing the nine equivalent methyl protons [9] [10]. This signal appears as a sharp singlet due to the rapid rotation of the methyl groups and the symmetry of the tert-butyl substituent [9] [10]. The methyl group at position 2 of the aromatic ring generates a singlet at approximately 2.3-2.5 parts per million, with the exact chemical shift depending on the electronic environment created by the adjacent substituents [32] [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [9] [33]. The carbonyl carbon appears significantly downfield at approximately 165-170 parts per million due to the deshielding effect of the electronegative oxygen atoms [9] [33]. The aromatic carbons exhibit chemical shifts in the range of 120-140 parts per million, with specific values depending on their substitution patterns and electronic environments [33] [13].

Infrared Absorption Patterns

The infrared spectrum of tert-butyl 4-bromo-2-methylbenzoate displays characteristic absorption bands that confirm its structural features [34] [35] [7]. The carbonyl stretching vibration appears as a strong absorption at approximately 1720-1730 cm⁻¹, consistent with aromatic ester functional groups [35] [7]. This frequency is slightly higher than that of saturated esters due to the electron-withdrawing effect of the aromatic ring [35] [7].

The aromatic carbon-hydrogen stretching vibrations appear at approximately 3030 cm⁻¹, characteristic of aromatic compounds [7]. Multiple absorptions in the 1450-1600 cm⁻¹ region correspond to aromatic carbon-carbon stretching and ring deformation modes [35] [7]. The most intense bands typically occur at 1500 cm⁻¹ and 1600 cm⁻¹ [7].

The compound follows the "Rule of Three" for aromatic esters, exhibiting three intense peaks corresponding to the carbonyl stretch (~1720 cm⁻¹), the carbon-carbon-oxygen stretch (1250-1310 cm⁻¹), and the oxygen-carbon-carbon stretch (1100-1130 cm⁻¹) [35]. Additional characteristic absorptions include carbon-hydrogen out-of-plane bending vibrations in the 690-900 cm⁻¹ region, with specific frequencies diagnostic of the substitution pattern of the aromatic ring [35] [7].

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation pattern of tert-butyl 4-bromo-2-methylbenzoate follows typical pathways observed for aromatic ester compounds [36] [37] [38]. The molecular ion peak appears at m/z 271/273, displaying the characteristic isotope pattern for bromine-containing compounds [36] [38]. The base peak molecular ion is often weak or absent due to the tendency of esters to undergo facile fragmentation [37] [39].

The most prominent fragmentation pathway involves the loss of the tert-butyl group (C₄H₉, 57 mass units) to generate an acylium ion at m/z 214/216 [36] [37]. This fragmentation is facilitated by the stability of the resulting aromatic acylium ion and the ease of tert-butyl radical formation [37] [39]. Additional fragmentation includes the loss of tert-butoxy radical (OC₄H₉, 73 mass units) to produce fragments at m/z 198/200 [36] [37].

The aromatic portion of the molecule can undergo further fragmentation through loss of carbon monoxide (28 mass units) and subsequent loss of bromine or methyl substituents [37] [38]. The bromine isotope pattern (M and M+2 peaks with approximately 1:1 intensity ratio) is clearly visible in fragment ions containing the bromine atom [36] [38]. These fragmentation patterns provide valuable structural information for compound identification and purity assessment [37] [39].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of tert-butyl 4-bromo-2-methylbenzoate exhibits characteristic features of substituted aromatic compounds [21] [40]. The primary absorption maximum occurs at approximately 244 nanometers [21], consistent with π→π* transitions in the aromatic system. This absorption is typical of substituted benzoate esters and reflects the extended conjugation between the aromatic ring and the carbonyl group [40] [5].

The presence of the bromine substituent may introduce additional absorption features due to n→π* transitions involving the bromine lone pairs [40] [7]. The methyl group at position 2 contributes to bathochromic shifts through hyperconjugation effects [40] [7]. The intensity and exact position of the absorption maxima are influenced by the solvent system used for the measurements [40] [5].

The molar extinction coefficient provides information about the probability of electronic transitions and is typically in the range of 10,000-20,000 L·mol⁻¹·cm⁻¹ for aromatic ester compounds [40] [5]. The ultraviolet-visible spectrum serves as a useful analytical tool for compound identification and purity assessment in synthetic applications [21] [40].

Computational Structure-Property Relationship Analysis

Computational structure-property relationship studies provide valuable insights into the molecular behavior of tert-butyl 4-bromo-2-methylbenzoate [5] [28] [8]. Density functional theory calculations can predict various molecular properties including optimized geometries, electronic distributions, and thermodynamic parameters [5] [6]. These computational approaches have been successfully applied to similar benzoate derivatives to establish quantitative relationships between molecular structure and physicochemical properties [5] [8].

Molecular modeling studies reveal that the compound adopts preferred conformations that minimize steric interactions while maximizing stabilizing electronic effects [5] [6]. The tert-butyl group adopts conformations that minimize steric clashes with the aromatic ring substituents [5] [28]. The electronic distribution calculated using density functional theory methods shows charge localization patterns consistent with the observed spectroscopic properties [6] [13].

Quantitative structure-property relationship modeling demonstrates excellent correlations between calculated molecular descriptors and experimental properties for related compounds [5] [28] [41]. These relationships enable prediction of properties such as solubility parameters, partition coefficients, and thermal stability based on molecular structure alone [28] [41]. The computational results support the experimental observations and provide mechanistic insights into the structure-property relationships governing the behavior of tert-butyl 4-bromo-2-methylbenzoate [5] [8].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅BrO₂ | Experimental [1] |

| Molecular Weight | 271.15 g/mol | Experimental [1] [2] |

| Melting Point | 191-193°C | Experimental [1] |

| Boiling Point | 309.7 ± 22.0°C | Predicted [20] [18] |

| Density | 1.3 ± 0.1 g/cm³ | Predicted [20] [18] |

| Topological Polar Surface Area | ~26-30 Ų | Estimated [30] [27] |

| Solubility in Organic Solvents | ~30 mg/ml | Experimental [19] [21] |

| Ultraviolet Maximum | 244 nm | Experimental [21] |

Conventional Synthesis Routes

Esterification of 4-bromo-2-methylbenzoic Acid

The most direct and widely employed method for synthesizing tert-butyl 4-bromo-2-methylbenzoate involves the esterification of 4-bromo-2-methylbenzoic acid with tert-butanol . This classical approach utilizes acid-catalyzed conditions to form the desired ester bond. The reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions [2].

The esterification process begins with dissolving 4-bromo-2-methylbenzoic acid in the chosen alcohol solvent, followed by the addition of the acid catalyst [3]. The reaction mixture is heated under reflux conditions, with continuous removal of water to drive the equilibrium toward product formation . Typical reaction conditions involve temperatures ranging from 60-80°C for 4-8 hours, achieving yields of 85-95% [3].

An alternative approach utilizes isobutylene gas as the alkylating agent, which has shown particular effectiveness in large-scale applications [4]. This method involves bubbling isobutylene gas into a solution of the carboxylic acid in dry ether at low temperatures (-30°C), followed by the addition of trifluoromethanesulfonic acid as catalyst [4]. The reaction proceeds through carbocation formation and subsequent nucleophilic attack by the carboxylate, yielding the desired tert-butyl ester with excellent purity (95% yield) [4].

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol oxygen on the carbonyl carbon. Subsequent proton transfer and elimination of water complete the esterification process. Temperature control is critical, as excessive heating can lead to side reactions including dehydration of the alcohol and decomposition of the acid catalyst.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents another conventional route for synthesizing aromatic esters, though it requires careful consideration of substituent effects and reaction conditions [5] [6]. This approach involves the reaction of aromatic compounds with acyl halides in the presence of Lewis acid catalysts [5] [7].

The reaction mechanism proceeds through the formation of an acylium ion intermediate when the acyl halide coordinates with the Lewis acid catalyst [5] [6]. Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are the most commonly employed catalysts for these transformations [5] [8]. The acylium ion acts as a powerful electrophile, attacking the aromatic ring to form a carbocation intermediate [5] [9].

For the synthesis of tert-butyl 4-bromo-2-methylbenzoate via this route, 4-bromo-2-methylbenzoyl chloride would react with tert-butanol or a suitable tert-butyl source under Lewis acid catalysis [6] [9]. However, this approach faces several limitations including the requirement for more than stoichiometric amounts of Lewis acid due to complexation with the ketone product [10]. Additionally, the presence of electron-withdrawing bromine substituents reduces the reactivity of the aromatic ring [5] [7].

The reaction typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the acyl halide and deactivation of the Lewis acid catalyst [5] [8]. Temperature control is essential, as excessive heating can lead to polyacylation and other side reactions [6] [9]. Yields for this approach generally range from 70-85%, depending on the specific reaction conditions and substrate substitution pattern [5] [6].

Halogenation Strategies

Direct halogenation approaches for synthesizing tert-butyl 4-bromo-2-methylbenzoate involve the selective bromination of pre-formed ester precursors [11] [12]. These strategies rely on electrophilic aromatic substitution mechanisms using various brominating agents [11] [13].

The most common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and bromine complexes with Lewis acids [11] [12] [13]. The reaction requires activation of the halogen through coordination with Lewis acid catalysts such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃) [11] [14]. This coordination polarizes the bromine-bromine bond, creating a more electrophilic species capable of attacking the aromatic ring [11] [13].

The regioselectivity of bromination is influenced by the existing substituents on the aromatic ring [12] [13]. The methyl group acts as an activating group, directing bromination to the ortho and para positions relative to its location [12] [14]. However, the ester functionality provides electron-withdrawing effects that can influence the overall reactivity and selectivity of the halogenation process [11] [12].

Reaction conditions typically involve controlled temperatures (0-60°C) to prevent over-bromination and maintain selectivity [11] [13]. The use of polar aprotic solvents such as dichloromethane or carbon tetrachloride facilitates the bromination process while minimizing side reactions [12] [13]. Yields for direct halogenation approaches generally range from 65-80%, with the major challenges being regioselectivity control and prevention of multiple bromination events [11] [12].

Modern Synthetic Approaches

Catalytic Methods

Contemporary catalytic methodologies have revolutionized the synthesis of aromatic esters through the development of more efficient, selective, and environmentally benign processes [15] [16]. These approaches emphasize the use of transition metal catalysts, organocatalysts, and heterogeneous catalytic systems that offer improved atom economy and reduced waste generation [10] [16].

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in aromatic systems [3] [16]. For the synthesis of tert-butyl 4-bromo-2-methylbenzoate, palladium-catalyzed carbonylation reactions can be employed using 4-bromo-2-methylbenzene derivatives as starting materials [3] [16]. These reactions typically utilize carbon monoxide insertion followed by esterification to generate the desired product [16].

The catalytic cycle involves oxidative addition of the aryl bromide to palladium(0), followed by carbon monoxide insertion and reductive elimination to form the ester product [16]. Typical conditions employ palladium acetate or tetrakis(triphenylphosphine)palladium(0) as catalysts, with phosphine ligands to stabilize the metal center [3] [16]. Base additives such as sodium carbonate or potassium phosphate facilitate the reaction by neutralizing hydrogen bromide byproducts [3].

Iron-catalyzed esterification represents another significant advancement in catalytic methodology [10] [16]. Iron catalysts offer advantages including low cost, environmental compatibility, and tolerance to air and moisture [10]. These systems typically employ iron(III) salts or complexes in combination with appropriate ligands to facilitate ester bond formation [10] [16].

Copper-catalyzed bromination methods have gained attention for their ability to achieve selective halogenation under mild conditions [16]. These systems often utilize copper(II) bromide or copper(I) bromide in combination with appropriate oxidants to generate reactive brominating species [16]. The advantage of copper catalysis lies in its ability to operate under relatively mild conditions while maintaining high selectivity [16].

Organocatalytic approaches represent a paradigm shift toward metal-free catalytic systems [15] [16]. These methods employ small organic molecules as catalysts, offering advantages including operational simplicity, environmental compatibility, and absence of metal contamination [15]. Common organocatalysts include proline derivatives, phosphoric acids, and N-heterocyclic carbenes [15].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for organic synthesis, offering numerous advantages over traditional batch processes [17] [18]. The continuous flow approach enables precise control of reaction parameters, enhanced mixing efficiency, and improved safety profiles [17] [19].

For the synthesis of tert-butyl 4-bromo-2-methylbenzoate, flow chemistry systems offer particular advantages in controlling exothermic reactions and managing hazardous intermediates [17] [18]. The high surface-area-to-volume ratio in flow reactors facilitates excellent heat transfer, preventing temperature runaway and enabling reactions at elevated temperatures [17] [19].

Microreactor technology represents a specialized application of flow chemistry, utilizing channels with dimensions in the micrometer range [17] [20]. These systems provide extremely rapid mixing and heat transfer, enabling reactions that are difficult or impossible to perform in batch mode [20]. For bromination reactions, microreactors offer the advantage of precise control over bromine addition and reaction time, minimizing over-bromination and side product formation [17].

The implementation of flow chemistry for esterification reactions involves continuous mixing of the carboxylic acid and alcohol components with catalyst addition [17] [19]. Temperature and residence time can be precisely controlled to optimize conversion and selectivity [17] [18]. The continuous removal of water byproduct drives the equilibrium toward product formation [19].

Flow systems also enable the telescoping of multiple reaction steps, where the product of one reaction becomes the starting material for the next without isolation [17] [20]. This approach reduces waste generation, improves overall efficiency, and minimizes handling of intermediate compounds [17] [20].

Safety advantages of flow chemistry include reduced inventory of hazardous materials, improved containment of reactive species, and enhanced control over reaction conditions [17] [18]. The small hold-up volumes in flow reactors minimize the consequences of potential runaway reactions [17] [19].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant prominence as an enabling technology for accelerating chemical reactions and improving reaction outcomes [21] [22]. This approach utilizes microwave irradiation to provide rapid and efficient heating, leading to reduced reaction times, improved yields, and enhanced selectivity [21] [23].

The mechanism of microwave heating differs fundamentally from conventional thermal heating [21] [22]. Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid molecular rotation and generating heat throughout the entire reaction volume simultaneously [21] [24]. This uniform heating eliminates hot spots and temperature gradients that can occur in conventional heating methods [21] [23].

For the synthesis of tert-butyl 4-bromo-2-methylbenzoate, microwave assistance can be applied to both esterification and halogenation steps [21] [22]. The esterification of 4-bromo-2-methylbenzoic acid with tert-butanol under microwave conditions typically proceeds at temperatures of 80-120°C for 3-10 minutes, compared to several hours required for conventional heating [21] [22].

The advantages of microwave-assisted esterification include rapid reaction rates, improved yields, and reduced formation of side products [21] [23]. The precise temperature control available in modern microwave reactors enables optimization of reaction conditions while preventing decomposition of temperature-sensitive substrates [21] [24].

Microwave-assisted bromination reactions benefit from the rapid heating and uniform temperature distribution [21] [22]. The controlled energy input prevents over-bromination and enables selective functionalization of aromatic substrates [21]. Temperature monitoring and control systems in modern microwave reactors ensure reproducible reaction conditions [21] [23].

Solvent considerations are important in microwave-assisted synthesis, as the dielectric properties of the solvent affect the efficiency of microwave heating [21] [22]. Polar solvents such as dimethylformamide, acetonitrile, and alcohols are particularly effective for microwave heating [21] [23]. However, solvent-free conditions can also be employed, offering environmental advantages and simplified work-up procedures [21] [22].

Industrial Production Techniques

Batch Processes

Batch processing remains the predominant manufacturing approach for specialty chemicals and pharmaceutical intermediates, offering flexibility and precise control over reaction conditions [25] [26]. This methodology involves charging all reactants into a reactor vessel, processing under controlled conditions, and removing products upon completion [25] [27].

For the industrial production of tert-butyl 4-bromo-2-methylbenzoate, batch processes typically employ large-scale reaction vessels ranging from 1,000 to 10,000 liters [26] [28]. The process begins with charging 4-bromo-2-methylbenzoic acid, tert-butanol, and acid catalyst into the reactor [25] [26]. Temperature control is critical, requiring efficient heat exchange systems to manage the exothermic nature of the esterification reaction [26] [28].

The batch sequence typically involves multiple stages: reactant charging, heating to reaction temperature, maintaining reaction conditions for the required time, cooling, and product discharge [25] [26]. Quality control sampling occurs at predetermined intervals to monitor conversion and ensure product specification compliance [26] [28].

Mixing efficiency becomes increasingly challenging at larger scales due to the square-cube law, where the surface area to volume ratio decreases as vessel size increases [29] [30]. This necessitates more powerful agitation systems and careful consideration of impeller design and placement [29] [30]. Heat transfer limitations also become more pronounced, requiring enhanced heat exchange surfaces and temperature control systems [29] [30].

Solvent management represents a significant consideration in batch processing [26] [27]. Large volumes of solvents require appropriate storage, handling, and recovery systems [27] [28]. Environmental regulations often mandate solvent recovery and recycling to minimize waste generation [26] [27].

The advantages of batch processing include operational flexibility, ability to produce multiple products using the same equipment, and precise control over reaction parameters [25] [26]. However, disadvantages include longer cycle times due to heating and cooling requirements, higher labor costs per unit of product, and potential for batch-to-batch variability [26] [27].

Continuous Flow Manufacturing

Continuous flow manufacturing represents an evolving paradigm in chemical production, offering numerous advantages over traditional batch processes [31] [32]. This approach involves continuous introduction of reactants and continuous removal of products, maintaining steady-state conditions throughout the production campaign [31] [33].

The implementation of continuous flow for tert-butyl 4-bromo-2-methylbenzoate synthesis requires careful design of the reactor system and process control [31] [32]. Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) can be employed depending on the specific reaction kinetics and mixing requirements [31] [33].

Feed preparation and metering systems must maintain precise stoichiometry and flow rates [31] [32]. This typically involves separate feed streams for the carboxylic acid, alcohol, and catalyst, with flow control systems maintaining the desired ratios [31] [33]. Temperature control is achieved through heat exchangers integrated into the reactor design [32] [33].

The advantages of continuous flow manufacturing include consistent product quality, reduced inventory of work-in-process materials, improved heat and mass transfer, and potential for automation [31] [32]. The steady-state operation eliminates batch-to-batch variability and enables real-time quality monitoring [31] [33].

Heat integration opportunities are enhanced in continuous processes, allowing recovery of thermal energy from exothermic reactions [31] [32]. This can significantly reduce overall energy consumption compared to batch processes where heating and cooling cycles are repeated for each batch [32] [33].

Process control systems in continuous manufacturing employ advanced instrumentation to monitor temperature, pressure, flow rates, and composition [31] [32]. Feedback control loops maintain process parameters within specification limits and can automatically adjust conditions to maintain product quality [32] [33].

The challenges of continuous flow manufacturing include higher capital investment for specialized equipment, reduced flexibility for product changeover, and the need for robust process control systems [31] [32]. However, for high-volume products with stable demand, continuous processes often provide superior economics [31] [33].

Scale-up Considerations and Challenges

The transition from laboratory-scale development to industrial production presents numerous technical and economic challenges that must be systematically addressed [34] [29]. Scale-up considerations encompass chemical, physical, safety, and economic factors that can significantly impact process viability [29] [35].

Chemical considerations include reaction kinetics, thermodynamics, and selectivity at larger scales [34] [29]. The availability and cost of starting materials become critical factors, as laboratory-scale syntheses may rely on expensive or specialized reagents that are not economically viable for large-scale production [29] [36]. Alternative synthetic routes may be required to utilize more cost-effective starting materials [29] [37].

Heat transfer limitations represent one of the most significant physical challenges in scale-up [29] [38]. The surface area to volume ratio decreases with increasing reactor size, making it more difficult to remove heat from exothermic reactions [29] [30]. This can lead to temperature runaway, reduced selectivity, and safety hazards [29] [35]. Enhanced heat exchange systems, including internal coils, external heat exchangers, and jacket cooling, may be required [29] [30].

Mixing efficiency decreases with scale due to increased mixing times and potential for dead zones in larger vessels [29] [30]. This can result in concentration gradients, incomplete conversion, and formation of byproducts [29] [36]. Advanced mixing systems, including multiple impellers, static mixers, and recirculation loops, may be necessary to maintain adequate mixing [29] [30].

Mass transfer limitations become more pronounced at larger scales, particularly for multiphase reactions [29] [35]. Gas-liquid and liquid-liquid mass transfer rates may be insufficient to maintain reaction rates observed at laboratory scale [29] [36]. This may require modifications to reactor design, operating conditions, or catalyst systems [29] [35].

Safety considerations intensify significantly with scale-up [34] [29]. Larger inventories of hazardous materials increase the potential consequences of accidents [29] [39]. Process hazard analysis, including what-if analysis, hazard and operability studies (HAZOP), and quantitative risk assessment, becomes essential [29] [39]. Emergency relief systems, containment systems, and safety instrumented systems must be designed to handle worst-case scenarios [29] [39].

Environmental impact considerations become more significant at industrial scale [29] [37]. Waste generation, emissions, and energy consumption must be minimized to meet regulatory requirements and sustainability objectives [29] [37]. Life cycle assessment and environmental impact evaluation guide process optimization efforts [37] [40].

Economic considerations include capital investment, operating costs, and market factors [29] [36]. The cost of raw materials, utilities, labor, and waste disposal must be evaluated to determine process viability [29] [36]. Sensitivity analysis helps identify critical cost drivers and optimization opportunities [36] [39].

Purification and Quality Control Methodologies

Chromatographic Purification Techniques

Chromatographic methods represent the gold standard for purification of organic compounds, offering high resolution separation based on differential interactions between analytes and stationary phases [41] [42]. For tert-butyl 4-bromo-2-methylbenzoate purification, various chromatographic approaches can be employed depending on the scale requirements and purity specifications [41] [43].

Column chromatography using silica gel remains the most widely employed technique for laboratory-scale purification [41] [44]. The process involves loading the crude product onto a silica gel column and eluting with appropriate solvent systems [41] [45]. The choice of eluent is critical for achieving optimal separation, typically employing mixtures of hexane and ethyl acetate with gradually increasing polarity [41] [43].

The mechanism of separation relies on differential adsorption of the target compound and impurities on the silica surface [41] [45]. Compounds with higher polarity interact more strongly with the polar silica surface and elute later, while less polar compounds elute earlier [41] [44]. The bromine substituent and ester functionality of tert-butyl 4-bromo-2-methylbenzoate provide sufficient polarity difference from typical synthetic impurities to enable effective separation [41] [43].

High-performance liquid chromatography (HPLC) offers superior resolution and efficiency compared to traditional column chromatography [41] [44]. Preparative HPLC systems can handle gram quantities of material while maintaining excellent separation efficiency [41] [46]. The method employs high pressure to force mobile phase through packed columns containing small particle size stationary phases [41] [44].

For tert-butyl 4-bromo-2-methylbenzoate, reverse-phase HPLC using C18 stationary phases with acetonitrile-water mobile phases provides excellent separation [41] [46]. The method enables purification to greater than 98% purity with precise control over retention times and resolution [41] [46]. However, the high cost of HPLC solvents and limited throughput restrict its application to high-value products [42] [46].

Ion exchange chromatography may be applicable when ionic impurities are present in the crude product [41] [42]. This method separates compounds based on their net charge and interaction with charged stationary phases [41] [47]. Anion exchange resins can remove anionic impurities, while cation exchange resins remove cationic species [41] [42].

Size exclusion chromatography offers separation based on molecular size differences [41] [42]. This technique is particularly useful when the target compound and impurities have significantly different molecular weights [41] [44]. The method employs porous stationary phases that allow small molecules to penetrate the pores while excluding larger molecules [41] [42].

Recrystallization Protocols

Recrystallization represents the most economical and scalable purification method for solid organic compounds, making it the preferred technique for industrial-scale purification [48] [49]. The process exploits differences in solubility between the target compound and impurities as a function of temperature [48] [50].

The selection of appropriate recrystallization solvent is critical for successful purification [48] [51]. The ideal solvent should dissolve the target compound readily at elevated temperature while showing poor solubility at room temperature [48] [52]. For tert-butyl 4-bromo-2-methylbenzoate, suitable solvents include alcohols, ethyl acetate, and hydrocarbon solvents [48] [49].

Single solvent recrystallization involves dissolving the crude product in hot solvent followed by controlled cooling to induce crystallization [48] [50]. The process begins with heating the solvent to near its boiling point and adding the crude material until complete dissolution [48] [51]. The solution is then allowed to cool slowly, promoting formation of pure crystals while leaving impurities in solution [48] [52].

The cooling rate significantly affects crystal quality and purity [48] [51]. Rapid cooling favors formation of many small crystals with potentially trapped impurities, while slow cooling promotes formation of larger, purer crystals [48] [49]. Optimal cooling rates typically range from 0.5-2°C per minute depending on the specific compound and solvent system [48] [50].

Mixed solvent recrystallization employs a combination of two solvents with different polarities [48] [49]. The compound is dissolved in the better solvent at elevated temperature, followed by gradual addition of the poorer solvent until the onset of crystallization [48] [51]. This approach often provides better selectivity than single solvent systems [48] [53].

Hot filtration may be necessary when insoluble impurities are present in the crude material [48] [50]. This process involves filtering the hot solution through fluted filter paper or a heated funnel to remove solid contaminants before cooling [48] [51]. Care must be taken to maintain temperature during filtration to prevent premature crystallization [48] [52].

Seeding can be employed to control nucleation and crystal growth [48] [51]. Addition of a small amount of pure crystals provides nucleation sites and promotes consistent crystallization behavior [48] [53]. This technique is particularly useful when spontaneous crystallization is slow or when specific crystal polymorphs are desired [48] [54].

The isolation of crystals typically involves filtration using Buchner funnels under vacuum [48] [50]. The crystals are washed with small amounts of cold recrystallization solvent to remove adhering impurities [48] [51]. Drying under vacuum or in a desiccator removes residual solvent [48] [52].

Analytical Purity Determination Methods

Comprehensive analytical characterization is essential for establishing the purity and identity of tert-butyl 4-bromo-2-methylbenzoate [55] [56]. Multiple analytical techniques are typically employed to provide complementary information about chemical purity, structural integrity, and the presence of impurities [57] [46].

Gas chromatography (GC) provides excellent quantitative analysis for volatile compounds and is particularly useful for detecting residual solvents and volatile impurities [55] [57]. The method separates components based on their volatility and interaction with the stationary phase [57] [58]. For tert-butyl 4-bromo-2-methylbenzoate analysis, capillary columns with non-polar or slightly polar stationary phases provide optimal separation [57] [46].

The GC method typically employs temperature programming to achieve separation of the target compound from related impurities [57] [58]. Detection can be accomplished using flame ionization detection (FID) for general organic compounds or mass spectrometry (MS) for structural identification [57] [46]. Quantitative analysis requires preparation of calibration standards and careful attention to injection techniques [57] [58].

High-performance liquid chromatography (HPLC) serves as the primary method for purity analysis of non-volatile organic compounds [56] [46]. The technique offers excellent resolution and quantitative accuracy for determining main component content and related substance levels [56] [59]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases provides optimal separation for aromatic esters [46] [59].

Method development for HPLC analysis involves optimization of mobile phase composition, flow rate, temperature, and detection wavelength [56] [46]. Gradient elution may be employed to achieve separation of compounds with widely different polarities [46] [59]. Ultraviolet detection at 254 nm or 280 nm is typically suitable for aromatic compounds containing chromophores [56] [46].

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and can detect structurally related impurities [55] [56]. Proton NMR (¹H NMR) analysis reveals the integration ratios of different proton environments, enabling quantitative purity assessment [55] [57]. Carbon-13 NMR (¹³C NMR) provides complementary structural information and can detect carbonyl carbon signals characteristic of ester functionality [55] [56].

The purity determination by NMR relies on integration of target compound signals relative to internal standards or impurity signals [55] [59]. This method is particularly valuable for detecting structurally similar impurities that may not be resolved by chromatographic methods [55] [57].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that establish structural identity [55] [56]. The technique is highly sensitive and can detect trace impurities at parts-per-million levels [57] [46]. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization methods for tert-butyl 4-bromo-2-methylbenzoate [56] [46].

Melting point determination provides a simple and rapid assessment of compound purity [55] [56]. Pure compounds exhibit sharp melting points with narrow temperature ranges (1-2°C), while impure materials show broad melting ranges and depressed melting points [55] [57]. This method serves as a quick screening tool but cannot identify the nature or quantity of impurities [55] [56].

Elemental analysis determines the percentage composition of carbon, hydrogen, and other elements [55] [56]. The results are compared to theoretical values calculated from the molecular formula to assess purity [55] [57]. This method is particularly useful for detecting inorganic impurities and residual catalysts [56] [57].

Infrared spectroscopy (IR) provides functional group identification and can detect specific types of impurities [55] [56]. The characteristic absorption bands for ester carbonyl (around 1700 cm⁻¹) and aromatic C-H stretching (around 3000 cm⁻¹) confirm the presence of expected functional groups [55] [58]. Changes in the IR spectrum can indicate decomposition or formation of related substances [56] [58].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant